molecular formula C₂₂H₂₇FO₄ B1146596 (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione CAS No. 61618-89-1

(6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione

Cat. No. B1146596
CAS RN: 61618-89-1
M. Wt: 374.45
InChI Key:
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Description

Synthesis Analysis

The synthesis of steroidal compounds often involves complex chemical processes designed to introduce specific functional groups or structural changes. Toscano et al. (1977) discuss the introduction of a halogen atom at C-2 of steroid 3-ketofluorohydrins, which prevents rearrangement and maintains the desired configuration for potent anti-inflammatory activity without systemic effects (Toscano et al., 1977).

Molecular Structure Analysis

Understanding the molecular structure is crucial for elucidating the function and reactivity of chemical compounds. Terzis and Theophanides (1975) provide insights into the crystal and molecular structure of a closely related synthetic steroid, revealing how molecular arrangements can influence the compound's biological activity (Terzis & Theophanides, 1975).

Chemical Reactions and Properties

The chemical reactivity and properties of steroidal compounds like this one are influenced by the presence and position of functional groups. Kieslich et al. (1969) describe specific hydroxylation reactions that modify steroidal structures, affecting their biological activity and metabolic pathways (Kieslich et al., 1969).

Scientific Research Applications

Synthesis and Structural Elucidation

A study by Thalén & Wickström (2000) involved the synthesis and structure elucidation of potential 6-oxygenated metabolites of a closely related compound, highlighting the importance of oxidation in the 6-position as a significant metabolic pathway for glucocorticosteroids. This research underscores the compound's relevance in understanding steroid metabolism and designing synthetic glucocorticosteroids with improved pharmacological profiles Thalén & Wickström, 2000.

Pharmacological Applications

Park et al. (2006) synthesized and evaluated methyl 9alpha-fluoro-11beta,17alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16alpha-carboxylate (FP16CM) and its derivatives as potent anti-inflammatory steroids based on the antedrug concept. These compounds showed significant pharmacological activities without systemic adverse effects, illustrating the compound's potential in the development of safer glucocorticoid therapies Park et al., 2006.

X-ray Powder Diffraction Analysis

Wang, Bian, & Chen (2019) provided X-ray powder diffraction data, unit-cell parameters, and space group for a structurally similar compound, demonstrating the compound's utility in crystallography and materials science. This research aids in the precise characterization of steroid compounds, which is crucial for their pharmaceutical development and material science applications Wang, Bian, & Chen, 2019.

Photochemistry and Stability

Iqbal, Husain, & Gupta (2006) investigated the photochemistry of desonide, a non-fluorinated steroidal anti-inflammatory drug, under various conditions, yielding insights into the stability and degradation pathways of steroid compounds. Understanding the photochemical behavior of steroids like the compound is essential for ensuring their stability and efficacy in pharmaceutical formulations Iqbal, Husain, & Gupta, 2006.

properties

IUPAC Name

(1S,2S,8S,11S,13R,14S,15S,17S)-8-fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO4/c1-11-6-13-14-8-16(23)15-7-12(25)4-5-21(15,3)22(14)18(27-22)9-20(13,2)19(11)17(26)10-24/h4-5,7,11,13-14,16,18-19,24H,6,8-10H2,1-3H3/t11-,13+,14?,16+,18+,19-,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXRTQTYUQWMME-CKNSNADWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)CO)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@H]1C(=O)CO)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747706
Record name (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione

CAS RN

61618-89-1
Record name (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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